molecular formula C10H17Cl2N3O2S B2493702 3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride CAS No. 2551118-19-3

3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride

Cat. No.: B2493702
CAS No.: 2551118-19-3
M. Wt: 314.23
InChI Key: KPZAIYJBDWCBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2S and its molecular weight is 314.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antagonists and Therapeutic Agents

A significant body of research focuses on the development of novel antagonists targeting specific receptors, showcasing the potential therapeutic implications of 3-Piperazin-1-ylbenzenesulfonamide derivatives. For instance, substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective 5-HT6 antagonists, indicating potential for pre-clinical evaluation in treating disorders associated with the 5-HT6 receptor S. Bromidge et al., 2001. Similarly, SB-357134, a derivative, demonstrated potent inhibition and selectivity for the 5-HT6 receptor, suggesting its utility in enhancing memory and learning, indicating its potential in treating cognitive deficits T. Stean et al., 2002.

Carbonic Anhydrase Inhibition and Anticonvulsant Activity

Another area of research involves the inhibition of human carbonic anhydrase isoforms, which is relevant in the treatment of conditions like epilepsy. A study by Mishra et al. (2017) introduced benzenesulfonamide derivatives as effective carbonic anhydrase inhibitors, with some compounds displaying significant anticonvulsant activity C. B. Mishra et al., 2017.

Anticancer Potential

The synthesis and evaluation of 1,2,4-triazine derivatives bearing the piperazine amide moiety have revealed promising anticancer activities, particularly against breast cancer cells. This highlights the compound's utility in developing new anticancer drugs L. Yurttaş et al., 2014.

Antimicrobial and Antidiabetic Applications

Derivatives of 3-Piperazin-1-ylbenzenesulfonamide have also shown potential in antimicrobial and antidiabetic applications. For example, 2-Furoic piperazide derivatives have demonstrated promising inhibitory activity against enzymes relevant to type 2 diabetes and Alzheimer's disease, offering insights into drug discovery and development for these conditions M. Abbasi et al., 2018.

Drug Discovery and Synthesis

In the context of drug discovery, the role of 3-Piperazin-1-ylbenzenesulfonamide derivatives extends to the synthesis of compounds with significant pharmacological profiles. For example, the discovery and synthesis of PRX-00023, a novel 5-HT1A agonist for treating anxiety and depression, underscore the compound's utility in developing new therapeutic agents O. Becker et al., 2006.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride can be found online . It’s important to handle this compound with care, as with all chemicals.

Properties

IUPAC Name

3-piperazin-1-ylbenzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H2,11,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZAIYJBDWCBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.